molecular formula C24H32O8 B13902616 [13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate

[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate

Cat. No.: B13902616
M. Wt: 448.5 g/mol
InChI Key: OMHXSAMFEJVCPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phorbol 12,13-diacetate can be synthesized through the acetylation of phorbol. The process typically involves the reaction of phorbol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of phorbol esters, including Phorbol 12,13-diacetate, often involves the extraction of phorbol from natural sources such as Croton tiglium seeds, followed by chemical modification to produce the desired ester. The extraction process may involve solvent extraction, followed by purification steps such as chromatography to isolate pure phorbol .

Chemical Reactions Analysis

Types of Reactions: Phorbol 12,13-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of phorbol esters, each with unique biological properties .

Mechanism of Action

Phorbol 12,13-diacetate exerts its effects primarily by activating protein kinase C (PKC). It binds to the regulatory domain of PKC in a manner similar to diacylglycerol, leading to the activation of the kinase. This activation triggers a cascade of downstream signaling events, including the activation of nuclear factor-kappa B (NF-κB) and other transcription factors . The activation of these pathways can lead to various cellular responses, including changes in gene expression, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Phorbol 12,13-diacetate is similar to other phorbol esters such as:

Uniqueness: Phorbol 12,13-diacetate is unique in its specific activation profile and its ability to induce distinct biological responses compared to other phorbol esters. Its enhanced hydrophilicity also makes it a valuable tool in certain experimental settings .

Properties

IUPAC Name

[13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHXSAMFEJVCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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